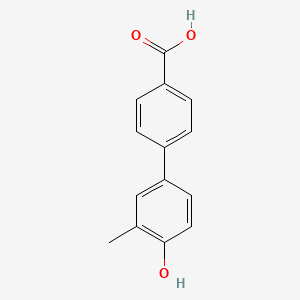
4-(4-Carboxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carboxyphenyl)-2-methylphenol, or 4-CMP, is a phenolic compound that has been studied extensively for its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol. 4-CMP has a molecular weight of 176.19 g/mol and a melting point of 66-68°C. It has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids.
科学的研究の応用
4-CMP has been used in a variety of scientific experiments, including those related to the study of enzymes, proteins, and nucleic acids. It has been used as a substrate for the enzyme phenol hydroxylase, which catalyzes the hydroxylation of phenols. It has also been used as a substrate for the enzyme glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of glucose-6-phosphate. 4-CMP has been used in the study of protein-protein interactions and has been used to study the structure and function of nucleic acids.
作用機序
The mechanism of action of 4-CMP is not fully understood. It is believed that 4-CMP acts as an inhibitor of enzymes, proteins, and nucleic acids. It is thought to bind to the active site of enzymes, proteins, and nucleic acids, thereby preventing their activity. It has also been suggested that 4-CMP may bind to the active site of proteins and nucleic acids, interfering with their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP are not well understood. Studies have shown that 4-CMP can inhibit the activity of enzymes, proteins, and nucleic acids. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, 4-CMP has been shown to inhibit the growth of certain types of cancer cells.
実験室実験の利点と制限
The advantages of using 4-CMP in laboratory experiments include its relatively low cost and its availability in a variety of concentrations. 4-CMP is also stable in aqueous solutions and is soluble in both water and ethanol. The main limitation of using 4-CMP in laboratory experiments is that it is not very soluble in organic solvents, such as chloroform and dichloromethane.
将来の方向性
The potential future directions for the use of 4-CMP in scientific research are vast. It could be used to study the structure and function of enzymes, proteins, and nucleic acids. It could also be used to study the effects of inhibitors on enzyme activity and protein-protein interactions. Additionally, 4-CMP could be used to study the effects of inhibitors on the growth of certain types of bacteria, fungi, and cancer cells. Finally, 4-CMP could be used to study the effects of inhibitors on the metabolism of certain drugs and other compounds.
合成法
The synthesis of 4-CMP is relatively simple and can be accomplished in a few steps. The first step involves the reaction of p-cresol with sodium hydroxide to form 4-CMP. This is followed by the reaction of 4-CMP with sodium hydroxide to form the sodium salt of 4-CMP. The sodium salt is then reacted with hydrochloric acid to form the free acid form of 4-CMP. The final step involves the crystallization of 4-CMP from an ethanol solution.
特性
IUPAC Name |
4-(4-hydroxy-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTQOHCLMOKJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572288 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxyphenyl)-2-methylphenol | |
CAS RN |
189161-81-7 |
Source


|
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


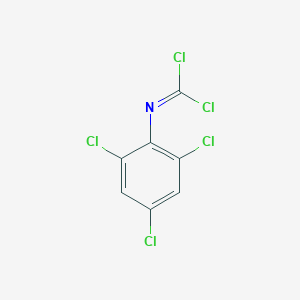
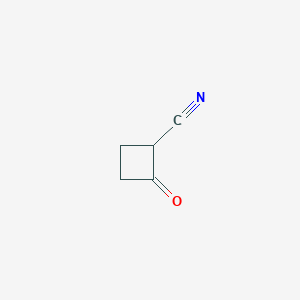
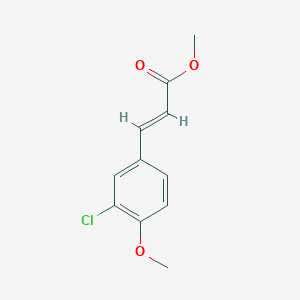
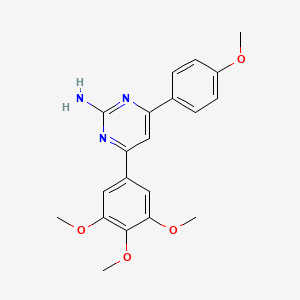

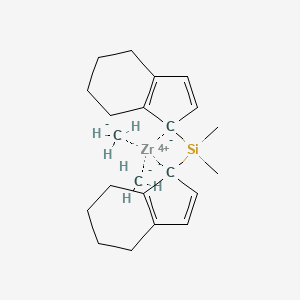



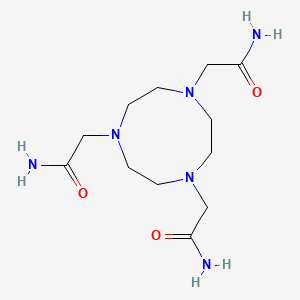


![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)